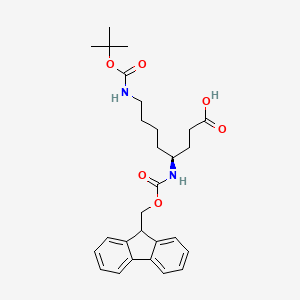

(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid (Fmoc-Dabco) is an organic compound used in synthetic organic chemistry as a building block for peptide synthesis. It is a versatile amino acid derivative used in peptide synthesis, protein engineering, and other biochemical studies. Fmoc-Dabco is a synthetic amino acid derived from the amino acid lysine, and is a useful building block for constructing complex peptides. Fmoc-Dabco is a chiral amino acid, meaning it has two forms that are mirror images of each other, and is often used in peptide synthesis to create enantiomerically pure peptides.

Aplicaciones Científicas De Investigación

Glycopeptide Mimics Synthesis

One notable application is in the synthesis of glycopeptide mimics. For example, amino acids with N-alkylaminooxy side chains, similar to (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid, have been effective in the rapid synthesis of neoglycopeptides. These compounds allow for the chemoselective reaction of reducing sugars with peptides containing these amino acids, producing glycoconjugates structurally similar to their natural counterparts. This technique facilitates the creation of O-linked glycopeptide mimics, expanding the availability of N-alkylaminooxy strategy for neoglycopeptide synthesis (Carrasco et al., 2006).

Building Blocks for Pseudopeptide Synthesis

Another significant application is in the synthesis of pseudopeptides. Unnatural amino acids like (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid serve as key building blocks for pseudopeptide synthesis. These derivatives can be incorporated into peptides to create structures that mimic the properties of peptides while potentially offering improved stability and bioavailability. This makes them valuable tools in peptide-based structure-activity studies and in the exploration of peptide therapeutics (Pascal, Sola, & Jouin, 2003).

Characterization and Mass Spectrometry

The derivatives are also subjects of analytical study, particularly in characterizing peptide structures using mass spectrometry. N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives, which are related to (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid, have been characterized using electrospray ionization multi-stage mass spectrometry (MS(n)). This characterization is crucial in the synthesis of partially modified retro-inverso peptides, highlighting the role of such derivatives in facilitating advanced peptide synthesis and analysis techniques (Verardo & Gorassini, 2013).

Propiedades

IUPAC Name |

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-8-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O6/c1-28(2,3)36-26(33)29-17-9-8-10-19(15-16-25(31)32)30-27(34)35-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-7,11-14,19,24H,8-10,15-18H2,1-3H3,(H,29,33)(H,30,34)(H,31,32)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSRIVMKVMATII-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

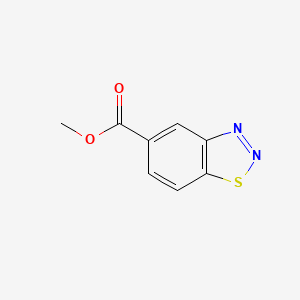

![Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate](/img/structure/B1349789.png)